molecular formula C21H24O4 B5613325 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclohexanecarboxylate

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclohexanecarboxylate

Cat. No. B5613325
M. Wt: 340.4 g/mol
InChI Key: AKLSZLKCQCRAKP-UHFFFAOYSA-N
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Description

The compound "3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclohexanecarboxylate" belongs to a class of chemicals known as chromenes which are of significant interest in organic chemistry due to their diverse pharmacological activities and presence in natural products. These compounds, including their tetrahydro analogues, have been the subject of numerous studies due to their complex structure and challenging synthesis (Dao et al., 2018).

Synthesis Analysis

Microwave-assisted cyclization under mildly basic conditions has been used for the synthesis of 6H-benzo[c]chromen-6-ones and their 7,8,9,10-tetrahydro analogues from aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates, offering an efficient route to these compounds with yields between 50-72% (Dao et al., 2018).

Molecular Structure Analysis

The molecular structure of a similar compound, 3-methyl-2,3,4,4a,5,10b-hexahydro-1H-spiro[chromeno[3,4-c]pyridin-1,1'-cyclohexane]-2,4,5-trione, was determined using single crystal X-ray diffraction, which provides insights into the stereometry and conformation of these chromene derivatives (Kirillov et al., 2016).

Chemical Reactions and Properties

The reactivity of chromene compounds involves various cycloaddition reactions and transformations. For example, 3-nitro-2-trichloro(trifluoro)methyl-2H-chromenes undergo formal [4+2] cycloaddition reactions to form chromeno[3,4-c][1,2]benzoxazin-6-oxides with high diastereoselectivity (Korotaev et al., 2014).

Physical Properties Analysis

While specific studies on the physical properties of "3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclohexanecarboxylate" are not directly available, related compounds such as chromenes typically exhibit notable features in their crystalline structure, solubility, and melting points. These characteristics are important for understanding their behavior in various solvents and conditions (Ramazani et al., 2002).

Chemical Properties Analysis

Chromenes possess diverse chemical properties, including the ability to undergo various organic reactions and form complexes with metal ions. Their chemical behavior is often studied in the context of synthetic applications and the development of new materials with specific functions (Nikolaeva et al., 2020).

Safety and Hazards

Sigma-Aldrich, a supplier of this compound, states that they do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final and the product is sold as-is .

properties

IUPAC Name

(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-13-11-17(24-20(22)14-7-3-2-4-8-14)19-15-9-5-6-10-16(15)21(23)25-18(19)12-13/h11-12,14H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLSZLKCQCRAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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